MM-589 TFA salt, also known as the trifluoroacetate salt of MM-589, is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is classified as a derivative of a specific pharmacological agent, which is designed to enhance its solubility and bioavailability. The TFA (trifluoroacetic acid) salt form is often utilized in research due to its improved stability and ease of handling compared to its free base form.
MM-589 TFA salt is synthesized from its parent compound, which belongs to a class of compounds that exhibit potential therapeutic effects. The classification of MM-589 falls under small organic molecules that are often used in drug development processes. Its chemical structure and properties make it suitable for various applications in biological research and pharmaceutical formulations.
The synthesis of MM-589 TFA salt involves several key steps:
Technical details regarding the synthesis can include NMR (nuclear magnetic resonance) spectroscopy for structural confirmation and mass spectrometry for molecular weight determination .
The molecular structure of MM-589 TFA salt can be characterized by its specific stereochemistry and functional groups. Typically, it contains:
Data from NMR spectroscopy can provide insights into the chemical shifts corresponding to different atoms within the molecule, allowing for detailed structural elucidation .
MM-589 TFA salt participates in various chemical reactions typical for amino acids and peptides:
These reactions are often monitored using analytical techniques such as thin-layer chromatography (TLC) or HPLC .
The mechanism of action for MM-589 TFA salt primarily revolves around its interaction with biological targets, which may include receptors or enzymes relevant to therapeutic pathways. The exact mechanism can vary depending on its application but generally involves:
Data supporting these mechanisms often come from pharmacological studies assessing efficacy and potency against specific biological targets .
The physical and chemical properties of MM-589 TFA salt are crucial for understanding its behavior in biological systems:
Relevant data from these analyses contribute to the formulation strategies employed in drug development .
MM-589 TFA salt has several scientific applications:
The versatility of MM-589 TFA salt underscores its significance in both academic research and pharmaceutical industries, paving the way for potential breakthroughs in drug discovery .
Protein-protein interactions govern fundamental cellular processes, and their dysregulation is a hallmark of cancer pathogenesis. Targeting PPIs represents a promising therapeutic strategy, particularly for intracellular targets inaccessible to conventional biologics. Small molecules often fail to disrupt large, flat PPI interfaces due to limited binding surface engagement. By contrast, macrocyclic peptides and peptidomimetics occupy a "therapeutic sweet spot" – combining the target specificity of antibodies with the cell permeability of small molecules [4] [7]. Their constrained cyclic structures enable high-affinity binding to discontinuous epitopes, making them ideal for modulating historically "undruggable" oncogenic PPIs like MDM2-p53 or WDR5-MLL. As shown in Table 1, macrocyclic peptides bridge critical pharmacological gaps between drug modalities.
Table 1: Comparative Properties of Therapeutic Modalities for Targeting PPIs
Property | Small Molecules | Linear Peptides | Macrocyclic Peptides | Biologics |
---|---|---|---|---|
Molecular Weight | <500 Da | 500-2000 Da | 500-2000 Da | >5000 Da |
Binding Surface Area | 300-1000 Ų | Variable | 1000-3000 Ų | 1500-3000 Ų |
Cell Permeability | High | Low | Moderate | None |
PPI Target Flexibility | Low | Moderate | High | High |
Protease Resistance | High | Low | High | Variable |
WD repeat domain 5 (WDR5) is a critical scaffolding protein within mixed-lineage leukemia (MLL) histone methyltransferase complexes. These complexes catalyze histone H3 lysine 4 di- and tri-methylation (H3K4me2/me3), epigenetic marks associated with transcriptional activation. The WDR5-MLL interaction occurs via a conserved "WIN site" (WDR5 interaction site) within MLL proteins, where an arginine residue (Arg3765 in MLL1) inserts into a deep binding pocket on WDR5 [3] [9]. This interaction is essential for the structural integrity and catalytic activity of MLL complexes. In leukemias driven by MLL gene rearrangements (e.g., MLL-AF9, MLL-AF4), the WDR5-MLL PPI becomes a dependency for maintaining aberrant epigenetic programs that block differentiation and promote self-renewal. Notably, WDR5 utilizes the same binding pocket for interactions with both MLL and methylated histone H3, suggesting competitive regulation [3].
MLL-rearranged leukemias exhibit profound oncogenic dependency on WDR5. Genetic ablation of WDR5 disrupts MLL complex activity, depletes H3K4 methylation at critical loci, and selectively induces apoptosis in leukemia cells harboring MLL fusions. This dependency arises because MLL fusion proteins retain the WIN site and rely on WDR5 to assemble functional complexes that drive leukemogenic gene expression [6] [9]. Importantly, non-rearranged leukemias (e.g., HL-60) show significantly lower sensitivity to WDR5 disruption. MM-589 TFA salt capitalizes on this vulnerability by specifically blocking the WIN site. As shown in Table 2, MM-589 exhibits potent and selective cytotoxicity in MLL-rearranged cell lines compared to non-rearranged counterparts.
Table 2: Selective Anti-Proliferative Activity of MM-589 in Leukemia Cell Lines
Cell Line | Genetic Feature | Assay Duration | IC₅₀ (μM) | Source |
---|---|---|---|---|
MV4-11 | MLL-AF4 fusion | 4 days | 0.25 | [1] |
MV4-11 | MLL-AF4 fusion | 7 days | 0.29 | [1] [5] |
MOLM-13 | MLL-AF9 fusion | 4 days | 0.21 | [1] |
MOLM-13 | MLL-AF9 fusion | 7 days | 0.10 | [1] [8] |
HL-60 | No MLL rearrangement | 4 days | 8.56 | [1] [5] |
Macrocyclic peptidomimetics represent an innovative approach to overcome limitations of linear peptides and small molecules in PPI inhibition. Their constrained ring structures reduce conformational flexibility, lowering entropic penalties upon target binding while enhancing proteolytic stability and membrane permeability [4] [7]. MM-589 exemplifies this class, featuring a macrocyclic core designed to mimic the spatial conformation of the native MLL WIN site peptide (ARAEVHLRKSAFD). Its design optimizes key interactions: a guanidine-like moiety engages the WIN site arginine-binding pocket, while hydrophobic elements contact adjacent subsites [6]. Compared to earlier-generation WIN site inhibitors like OICR-9429 (a small molecule), MM-589 achieves significantly higher binding affinity and selectivity due to its extended interface engagement, as shown in Table 3.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7